molecular formula C11H16N2O B6437029 (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277263-64-4

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437029
CAS No.: 2277263-64-4
M. Wt: 192.26 g/mol
InChI Key: HXXYLHGZPFQXEY-NXEZZACHSA-N
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Description

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with a 6-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the α-methylation step and employing high-pressure reactors for the cyclopentane ring formation.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog with similar pyridine functionality.

    Cyclopentylamine: A compound with a similar cyclopentane ring but lacking the pyridine moiety.

    6-Methylpyridin-2-amine: A compound with a similar pyridine moiety but lacking the cyclopentane ring.

Uniqueness

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its chiral nature and the combination of both cyclopentane and pyridine functionalities. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-2-7-11(13-8)14-10-6-3-5-9(10)12/h2,4,7,9-10H,3,5-6,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYLHGZPFQXEY-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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